molecular formula C15H12ClNO4 B5131128 5-Chloro-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid

5-Chloro-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid

Cat. No.: B5131128
M. Wt: 305.71 g/mol
InChI Key: GYTNMLAPBKGDSM-UHFFFAOYSA-N
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Description

5-Chloro-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid is an organic compound with a complex structure, featuring a chloro-substituted benzoic acid core linked to a methoxyphenyl carbonyl group through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the acylation of 5-chloro-2-aminobenzoic acid with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 5-Chloro-2-{[(3-hydroxyphenyl)carbonyl]amino}benzoic acid.

    Reduction: 5-Chloro-2-{[(3-methoxyphenyl)methanol]amino}benzoic acid.

    Substitution: 5-Amino-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid.

Scientific Research Applications

5-Chloro-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.

    5-Chloro-2-aminobenzoic acid: Lacks the methoxyphenyl carbonyl group.

    3-Methoxybenzoic acid: Lacks the chloro-substituted benzoic acid core.

Uniqueness

5-Chloro-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-21-11-4-2-3-9(7-11)14(18)17-13-6-5-10(16)8-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTNMLAPBKGDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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